molecular formula C10H8ClNO2 B8801624 3-Acetyl-5-chloro-2-hydroxy-6-methylbenzonitrile

3-Acetyl-5-chloro-2-hydroxy-6-methylbenzonitrile

Cat. No.: B8801624
M. Wt: 209.63 g/mol
InChI Key: DRQHRCASLKCUPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-5-chloro-2-hydroxy-6-methylbenzonitrile is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

3-acetyl-5-chloro-2-hydroxy-6-methylbenzonitrile

InChI

InChI=1S/C10H8ClNO2/c1-5-8(4-12)10(14)7(6(2)13)3-9(5)11/h3,14H,1-2H3

InChI Key

DRQHRCASLKCUPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1C#N)O)C(=O)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(3-bromo-5-chloro-2-hydroxy-4-methylphenyl)ethanone (4.9 g, 18 mmol) and copper cyanide (2.5 g, 28 mmol) in N-methylpyrrolidinone (15 mL) was heated at 200° C. for 1 hour. The resulting mixture was allowed to cool to room temperature and was then diluted with ethyl acetate and 1 N HCl. The organic and aqueous layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with water and brine, dried over magnesium sulfate and concentrated to dryness under reduced pressure to give 3-Acetyl-5-chloro-2-hydroxy-6-methylbenzonitrile (3.7 g, 96%). LCMS calculated for C10H9ClNO2 (M+H)+: m/z=210.0. found: 210.1.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.